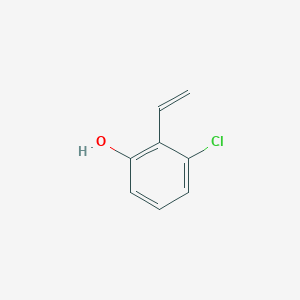

3-Chloro-2-vinylphenol

説明

Historical Context and Evolution of Research Interest

A persistent challenge in the synthesis of vinylphenols is their high propensity for polymerization and engagement in other side reactions, which often leads to low yields and the formation of significant side products. google.comgoogle.com Traditional methods for creating vinylphenols, such as the dehydration of the corresponding hydroxyethyl-substituted phenols using agents like aluminum oxide (Al₂O₃) or potassium bisulfate (KHSO₄), were often inefficient. google.com

The research interest in 3-Chloro-2-vinylphenol intensified with the discovery of its utility as a crucial intermediate in the synthesis of potent fungicides. google.comgoogle.com This industrial application drove research towards developing more efficient and scalable synthetic processes. A significant advancement was the development of a method involving the dehydration of 3-chloro-2-(1-hydroxyethyl)phenol (B15332331). google.com Researchers were surprised to find that this unprotected ortho-vinylphenol could be synthesized in good yield, as the synthesis of such compounds via elimination reactions had not been previously described in the literature. google.com This breakthrough represented a key step in the evolution of research, moving from academically challenging syntheses to viable industrial processes.

Significance as a Research Scaffold in Chemical Science

The primary significance of this compound in chemical science lies in its role as a specialized molecular scaffold, particularly for the agrochemical industry. It is a key precursor in the synthesis of 3-chloro-2-vinylphenylsulfonates. google.com These sulfonate compounds are valuable intermediates for producing active fungicidal ingredients. google.comgoogle.com The synthesis typically involves reacting this compound with an aryl- or alkylsulfochloride to form the corresponding sulfonate ester. google.com

The utility of this compound as a scaffold is dictated by its distinct trifunctional nature. The hydroxyl, vinyl, and chloro groups each provide a reactive site that can be selectively addressed to build more complex molecular architectures. While the broader class of vinylphenols serves as versatile building blocks in the synthesis of various bioactive compounds and industrial materials, the specific substitution pattern of this compound makes it particularly well-suited for creating a targeted class of agrochemicals. royalsocietypublishing.org Its structural framework allows for the introduction of a sulfonate group essential for the biological activity of the final fungicidal products, demonstrating its importance as a tailored research scaffold.

Structural Features and their Implications for Reactivity Research

The chemical behavior and research applications of this compound are a direct consequence of its molecular structure, which features a phenol (B47542) ring substituted with a vinyl group and a chlorine atom in a specific arrangement. The interplay between these functional groups defines its reactivity.

Hydroxyl (-OH) Group : The phenolic hydroxyl group is an activating, ortho-, para-director for electrophilic aromatic substitution. It also serves as a key reaction site for esterification, most notably in the synthesis of phenylsulfonates, which is a critical step in its use as an agrochemical intermediate. google.com

Vinyl (-CH=CH₂) Group : The vinyl group, positioned ortho to the hydroxyl group, is a major determinant of the molecule's reactivity. This group is highly susceptible to polymerization, a characteristic that presents a significant challenge during synthesis and storage. google.com Much of the research on vinylphenols has been directed at controlling this reactivity to prevent the formation of unwanted polymers and side products. google.comgoogle.com The double bond also offers a handle for various addition reactions, further expanding its synthetic utility.

Chlorine (-Cl) Atom : The chlorine atom is located meta to the hydroxyl group and ortho to the vinyl group. As an electron-withdrawing group, it influences the electronic density of the aromatic ring, affecting the reactivity of both the ring and the other functional groups. Its presence is integral to the chemical properties of the final products derived from this scaffold, such as fungicides. google.com

The relative positioning of these three groups creates a unique reactive profile. The ortho-arrangement of the hydroxyl and vinyl groups is particularly noteworthy. The synthesis of unprotected ortho-vinylphenols was historically considered difficult, and the successful development of a scalable synthesis for this compound was a significant achievement. google.com This structural arrangement makes the molecule a valuable and highly specific building block for complex chemical targets where this precise substitution pattern is required.

Structure

3D Structure

特性

分子式 |

C8H7ClO |

|---|---|

分子量 |

154.59 g/mol |

IUPAC名 |

3-chloro-2-ethenylphenol |

InChI |

InChI=1S/C8H7ClO/c1-2-6-7(9)4-3-5-8(6)10/h2-5,10H,1H2 |

InChIキー |

ITIROJLQLPHMEQ-UHFFFAOYSA-N |

正規SMILES |

C=CC1=C(C=CC=C1Cl)O |

製品の起源 |

United States |

Synthetic Methodologies and Route Optimization

Classical Synthetic Approaches for 3-Chloro-2-vinylphenol

A prominent synthetic route to this compound involves the dehydrohalogenation of a polychlorinated precursor, 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane. google.com This process achieves aromatization through the elimination of two equivalents of hydrogen chloride. google.com

The elimination of hydrogen chloride from the halogenated precursor can be effectively promoted by the use of a base. google.com Inorganic bases such as potassium carbonate are employed to neutralize the liberated hydrogen chloride, which can otherwise lead to solvent decomposition and reduced chemoselectivity at high temperatures. google.com The use of a base is a key improvement over earlier methods that performed the reaction under acidic conditions, resulting in only moderate yields. google.com Alternative bases suitable for this transformation include lithium carbonate, sodium carbonate, calcium carbonate, and various amine bases like triethylamine (B128534) and pyridine. google.com

This synthetic approach necessitates elevated temperatures to drive the elimination reaction. google.com An older method involved refluxing the precursor in N,N-dimethylformamide (DMF) at its boiling point of 153°C. google.com While effective in promoting the reaction, these energy-intensive conditions contribute to process challenges. google.com More optimized, base-mediated procedures allow for complete conversion of the starting material at a lower, yet still high, internal temperature of 125°C over a period of 8 hours. google.com The reaction is typically carried out at atmospheric pressure and can be monitored by GC analysis to track the conversion to this compound. google.com

| Parameter | Prior Art Method | Improved Method |

|---|---|---|

| Precursor | 1,5,5-Trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane | 1,5,5-Trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane |

| Solvent | N,N-dimethylformamide (DMF) | n-Butyl acetate (B1210297) |

| Base | None (acidic conditions) | Potassium Carbonate |

| Temperature | 153°C (Reflux) | 125°C |

| Reaction Time | Not specified | 8 hours |

| Reported Yield | 75.5% | Not specified, but described as high purity |

The choice of solvent is critical in the synthesis of this compound. N,N-dimethylformamide (DMF) was used in an earlier process, but it presents significant disadvantages for industrial-scale synthesis. google.com DMF is classified as reproduction-toxic, and its use may be restricted in the future. google.com From an economic and environmental standpoint, DMF is problematic due to the difficulty in separating it from the final product and from aqueous waste streams, which often require incineration. google.com Furthermore, the high reaction temperature of 153°C required when using DMF without a base can cause partial decomposition of the solvent, impairing the reaction's selectivity and necessitating extensive purification of the crude product. google.com To overcome these challenges, alternative solvents such as n-butyl acetate have been successfully used in conjunction with a base, allowing for lower reaction temperatures and resulting in a product with high purity that can be more easily isolated. google.com

An alternative classical approach to synthesizing vinylphenols is the dehydration of their corresponding hydroxyethyl-substituted precursors. google.com For the target compound, this involves the elimination of water from 3-chloro-2-(1-hydroxyethyl)phenol (B15332331). google.com This method is often promoted by acid catalysts at high temperatures. google.com

Various acid catalysts can be employed for this transformation. google.com For instance, reacting 3-chloro-2-(1-hydroxyethyl)phenol with methanesulfonic acid in a mixture of N,N-dimethylacetamide (DMAC) and toluene (B28343) at 160°C, while continuously removing the water formed, yields this compound. google.com Another example uses trifluoromethylsulfonic acid in DMAC at 160°C. google.com The reaction can also be performed with methanesulfonic acid in tetramethylurea at 140°C, leading to high conversion and selectivity for the desired product. google.com

| Precursor | Acid Catalyst | Solvent | Temperature | Reported Outcome |

|---|---|---|---|---|

| 3-chloro-2-(1-hydroxyethyl)phenol | Methanesulfonic acid | DMAC/Toluene | 160°C | 73% yield |

| 3-chloro-2-(1-hydroxyethyl)phenol | Trifluoromethylsulfonic acid | DMAC | 160°C | 77% yield |

| 3-chloro-2-(1-hydroxyethyl)phenol | Methanesulfonic acid | Tetramethylurea | 140°C | 88% conversion, 82% product selectivity |

The acid-catalyzed dehydration of 3-chloro-2-(1-hydroxyethyl)phenol, a secondary benzylic alcohol, proceeds through an E1 (unimolecular elimination) mechanism. study.comucalgary.calibretexts.org This multi-step process is initiated by the protonation of the alcohol's hydroxyl group by the strong acid catalyst. libretexts.org

Protonation of the Hydroxyl Group : The oxygen atom of the hydroxyl group acts as a weak base and is protonated by the acid catalyst (e.g., H₂SO₄ or methanesulfonic acid). This step converts the poor leaving group, hydroxide (B78521) (-OH), into a very good leaving group, an alkyloxonium ion (-OH₂⁺). study.comlibretexts.org

Formation of a Carbocation : The alkyloxonium ion departs as a water molecule, leaving behind a carbocation intermediate. study.comlibretexts.org In the case of 3-chloro-2-(1-hydroxyethyl)phenol, this is a secondary benzylic carbocation. The stability of this carbocation is enhanced by resonance with the adjacent benzene (B151609) ring, which facilitates its formation and is a key reason the reaction proceeds readily via the E1 pathway. ucalgary.ca This step, the formation of the carbocation, is the slow, rate-determining step of the reaction. aakash.ac.in

Deprotonation to Form the Alkene : A weak base, which can be a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. study.com The electrons from the carbon-hydrogen bond then form a pi bond, resulting in the formation of the vinyl group and regenerating the acid catalyst. study.com

This mechanism highlights the catalytic nature of the acid, as it is consumed in the first step and regenerated in the final step. study.com

Dehydration of Hydroxyethyl-Substituted Phenols

Catalytic Systems and Efficiency (e.g., Al2O3, KHSO4, H2SO4)

The dehydration of hydroxyethyl-substituted phenyls is a common route for producing vinylphenols. Traditional methods for this transformation often employ acid catalysts such as aluminum oxide (Al2O3), potassium bisulfate (KHSO4), or sulfuric acid (H2SO4). google.com While effective in promoting the elimination of water to form the vinyl group, these catalytic systems are known to produce the desired product in low yields accompanied by significant amounts of side products. google.com The harsh acidic conditions can lead to polymerization of the vinylphenol product, which is highly susceptible to such reactions. google.com

In a more targeted approach to synthesizing this compound, a key step involves the dehydration of 3-chloro-2-(1-hydroxyethyl)phenol. Research has demonstrated the use of strong sulfonic acids as catalysts for this specific conversion. For instance, using methanesulfonic acid in a solvent system like N,N-dimethylacetamide (DMAC) and xylene at 160°C can yield this compound at an 85% yield. google.com Similarly, trifluoromethylsulfonic acid has been used, resulting in a 77% yield under slightly different conditions. google.com These examples underscore the utility of strong acid catalysts in achieving the desired dehydration, though careful optimization is required to mitigate side reactions.

Table 1: Acid-Catalyzed Dehydration of 3-chloro-2-(1-hydroxyethyl)phenol

| Catalyst | Solvent System | Temperature (°C) | Time (min) | Yield (%) |

| Methanesulfonic acid | DMAC/xylene | 160 | 90 | 85 |

| Methanesulfonic acid | DMAC/toluene | 160 | 120 | 73 |

| Trifluoromethylsulfonic acid | DMAC | 160 | 30 | 77 |

Modern and Sustainable Synthetic Strategies

Recent advancements in chemical synthesis have emphasized the development of more efficient, sustainable, and environmentally benign methodologies.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. thermofisher.com Palladium-catalyzed reactions, such as the Suzuki, Heck, and Stille couplings, are particularly powerful for constructing complex molecules like vinylphenol derivatives. thermofisher.comnih.gov These methods typically involve the reaction of an aryl halide or pseudohalide with a vinyl-containing coupling partner. nih.gov For instance, a palladium catalyst can facilitate the coupling of an appropriately substituted chlorophenol derivative with a vinyl organometallic reagent to form the vinylphenol structure. nih.govyoutube.com A general Pd(II)-catalyzed intermolecular hydroalkoxylation of vinylphenols has also been developed, expanding the toolkit for modifying these compounds. nih.gov These reactions often proceed under mild conditions and exhibit broad functional group tolerance, making them highly attractive for complex syntheses. nih.gov

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that utilize renewable feedstocks and maximize atom economy. A notable example is the synthesis of 3-vinylphenol (B127234) from cardanol, a natural phenolic lipid obtained from cashew nut shell liquid (CNSL), a byproduct of the cashew industry. rsc.orgresearchgate.netst-andrews.ac.ukrsc.org

This sustainable route involves a two-step process:

Ethenolysis: Cardanol undergoes ethenolysis using catalysts like Hoveyda-Grubbs 1st Generation (HG1) to produce 3-(non-8-enyl)phenol with high yields (up to 96%). rsc.org

Isomerizing Ethenolysis: The resulting 3-(non-8-enyl)phenol is then converted to 3-vinylphenol via an isomerizing ethenolysis reaction, employing a combination of ruthenium and palladium catalysts. This step yields the final product in good yields (65-78%). rsc.org

This bio-based route offers significant environmental advantages over traditional fossil fuel-derived syntheses. researchgate.netst-andrews.ac.uk It utilizes a renewable precursor, operates at lower temperatures than pyrolysis methods, and demonstrates high atom economy. researchgate.netrsc.org The side products of the reaction, such as 1-octene (B94956) and propene, are valuable commodity chemicals, further enhancing the economic and environmental viability of the process. researchgate.netrsc.org Moreover, the reaction can be performed in greener solvents like 2-methyl tetrahydrofuran (B95107) with results comparable to those in dichloromethane. researchgate.netst-andrews.ac.uk

Table 2: Green Synthesis of 3-Vinylphenol from Cardanol

| Step | Catalyst(s) | Solvent | Yield (%) | Key Advantage |

| Ethenolysis of Cardanol | HG1 | Dichloromethane | 96 | Use of renewable feedstock |

| Isomerizing Ethenolysis | Ruthenium (M1) + Palladium dimer | Dichloromethane | 78 | High atom economy, valuable side products |

Optimizing reaction conditions is crucial for developing an industrially viable synthesis. An older method for producing this compound involved refluxing 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane in N,N-dimethylformamide (DMF) at 153°C. google.com This process suffered from several drawbacks, including the use of a toxic solvent (DMF), high energy consumption, and a moderate yield of 75.5%. The liberation of hydrogen chloride during the reaction also contributed to solvent decomposition and reduced chemoselectivity. google.com

A significantly improved and optimized process has been developed to address these shortcomings. google.com This modern approach involves reacting the same starting material in the presence of a base, such as potassium carbonate, and using a less toxic, more suitable solvent like n-butyl acetate. The reaction temperature is also lowered to a more manageable 125°C. This optimized process not only avoids the use of reprotoxic DMF but also neutralizes the liberated HCl, leading to better selectivity and stability. The result is a complete conversion of the starting material and a higher isolated yield of the final product. google.com

Table 3: Comparison of Synthetic Routes to this compound

| Parameter | Prior Art Method | Optimized Method |

| Solvent | N,N-dimethylformamide (DMF) | n-Butyl acetate |

| Base | None (acidic HCl liberated) | Potassium carbonate |

| Temperature | 153°C (Reflux) | 125°C |

| Yield | 75.5% | >90% (based on complete conversion) |

| Disadvantages | Toxic solvent, high energy, moderate yield, poor chemoselectivity | - |

Chemo- and Regioselectivity in this compound Synthesis

Achieving high chemo- and regioselectivity is paramount in the synthesis of a specific isomer like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific location of bond formation. slideshare.net

In the synthesis of this compound from 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane, the reaction pathway involves a cascade of eliminations and rearrangements to form the aromatic ring. The inherent structure of the starting material dictates the final positions of the chloro and vinyl substituents on the phenol (B47542) ring, ensuring high regioselectivity.

Mechanistic Investigations of Reactivity

Reaction Pathways of the Vinyl Moiety

The vinyl group of 3-Chloro-2-vinylphenol is a site of significant reactivity, primarily involving the π-electrons of the carbon-carbon double bond. This olefinic bond is susceptible to a range of addition reactions and is the key to the compound's ability to form polymers.

The intermolecular addition of alkyl radicals to alkenes is a fundamental method for forming carbon-carbon bonds. nih.gov In the context of vinylphenols, this reactivity can be harnessed for difunctionalization, where two functional groups are added across the double bond. These reactions often proceed through a free-radical chain mechanism. The process is typically initiated by a radical species that adds to the vinyl group, creating a new radical intermediate. This intermediate can then react further to complete the difunctionalization. researchgate.net

For instance, a general mechanism for radical addition involves:

Initiation : A radical initiator generates a radical species (Y•).

Propagation Step 1 : The radical Y• adds to the olefinic bond of the vinylphenol, forming a more stable radical intermediate.

Propagation Step 2 : The intermediate radical reacts with another molecule, propagating the chain and forming the final product.

While research specifically detailing the radical addition to this compound is limited, the principles are well-established for vinyl arenes. Polarity matching between the radical and the alkene is a crucial factor; typically, electron-deficient alkenes react readily with nucleophilic radicals. nih.gov Strategies like dual nickel/photoredox catalysis have enabled complex remote difunctionalization of vinyl-substituted compounds, showcasing the versatility of these reaction pathways. nih.gov

Hydrofunctionalization involves the addition of a hydrogen atom and a functional group across the double bond. For vinyl phenols, palladium-catalyzed hydroheteroarylation has been demonstrated as an effective method. acs.orgnih.gov This reaction allows for the rapid generation of molecular complexity and provides access to 1,1-diaryl substructures, which are common in biologically active compounds. nih.gov

In one reported methodology, a palladium(0) catalyst is used with an alkyl chloride as a sacrificial hydride source. nih.gov The reaction tolerates a wide range of heteroaromatic nucleophiles, including indoles and pyrroles. The phenolic hydroxyl group is a mechanistic requirement for the formation of an ortho-quinone methide intermediate, which facilitates the reaction. nih.gov This provides a versatile route to functionalized phenol (B47542) derivatives.

Table 1: Palladium-Catalyzed Hydroheteroarylation of Vinyl Phenols with Various Heterocycles nih.gov

| Entry | Vinyl Phenol | Nucleophile | Product Yield (%) |

| 1 | 2-vinylphenol | N-Methylindole | 75 |

| 2 | 2-vinylphenol | Indole | 71 |

| 3 | 2-vinylphenol | 5-Methoxyindole | 80 |

| 4 | 2-vinylphenol | Pyrrole | 70 |

| 5 | 2-vinyl-4-methoxyphenol | N-Methylindole | 78 |

| 6 | 2-vinyl-4-fluorophenol | N-Methylindole | 71 |

| 7 | 4-vinylphenol (B1222589) | N-Methylindole | 25 |

Note: The data represents a selection of results from the cited study to illustrate the scope of the reaction. Yields are for isolated products.

Vinylphenols are known for their high reactivity and tendency to polymerize rapidly, sometimes violently, even at room temperature. google.comgoogle.com This reactivity makes controlling the molecular weight of the resulting polymers challenging. google.com The polymerization can proceed through different mechanisms, including radical and cationic pathways. Thermal polymerization of vinylphenol is suggested to be a cationic polymerization initiated by the transfer of protons between molecules. google.com

In contrast, radical polymerization, often initiated by compounds like 2,2′-azobis(2-methylpropionitrile) (AIBN), allows for copolymerization with other monomers such as acrylics or styrenics. google.comnih.gov However, the phenolic hydroxyl group can interfere with radical polymerization by acting as a radical scavenger, which can inhibit or slow down the reaction. nih.gov This leads to low monomer conversion rates in some cases. nih.gov Despite these challenges, vinylphenol polymers are valuable as functional materials due to the reactivity of the phenolic hydroxyl groups and their inherent heat resistance. google.com

Given the propensity of vinylphenols to undergo spontaneous polymerization, stabilization is crucial for storage and handling. google.comgoogle.com The control of unwanted polymerization is a significant challenge for industrial applications involving reactive monomers like styrene (B11656) and its derivatives. nih.gov

Several strategies are employed to inhibit this process:

Addition of Inhibitors : Phenolic compounds that lack unsaturated side chains are often used to control the polymerization reaction. google.comgoogleapis.com These compounds act as radical scavengers.

Use of Solvents : The presence of methanol (B129727) has been found to remarkably improve the storage stability of vinylphenol raw materials. google.com While it can act as a polymerization inhibitor or retarder, it also unexpectedly allows for the production of higher molecular weight polymers under certain radical polymerization conditions. google.comgoogle.com

Refrigeration : To prevent thermal polymerization, high-purity vinylphenol monomers are often stored at low temperatures, typically below 5°C and preferably below -20°C. google.com

Nitroxide Radicals : Stable nitroxide radicals such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are highly effective inhibitors that terminate propagating polymer chains by reacting quickly with carbon-centered radicals. nih.gov

Table 2: Stabilization of Vinylphenol-Containing Raw Material google.com

| Stabilizer System Components | Preferred Weight Ratio (relative to vinylphenol) |

| Methanol | 0.03 - 20 |

| Phenolic Compounds (non-polymerizable) | 0.01 - 20 |

| Water | 0.01 - 5 |

Note: This table summarizes the composition of a stabilized vinylphenol mixture as described in the cited patent.

Polymerization Pathways of Vinylphenols and Related Compounds

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is the second major site of reactivity in this compound. Its acidic proton and the nucleophilicity of the oxygen atom allow for a variety of functionalization reactions. However, direct C-H functionalization of the aromatic ring can be challenging to control due to the strong directing effect of the hydroxyl group and its potential to react in place of a C-H bond. rsc.orgnih.gov

The hydroxyl group can be readily transformed into other functional groups, which can alter the compound's physical and chemical properties. Common functionalization reactions include etherification and esterification. nih.gov

Etherification : Phenols can react with alkyl halides or other alkylating agents under basic conditions to form ethers. The base deprotonates the phenolic hydroxyl to form a more nucleophilic phenoxide ion, which then displaces the leaving group on the alkylating agent in an SN2 reaction.

Esterification : The reaction of phenols with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides or anhydrides, yields phenyl esters. This transformation is often carried out in the presence of a base like pyridine.

These reactions are standard transformations for phenolic compounds and are applicable to this compound, allowing for the synthesis of a wide range of derivatives by modifying the hydroxyl group while potentially leaving the vinyl moiety intact for subsequent reactions. nih.gov

Influence of Phenolic Acidity on Reactivity

The acidity of the phenolic proton in this compound is a key determinant of its nucleophilicity and its participation in acid-base driven reactions. The pKa of a phenol is significantly influenced by the nature and position of substituents on the aromatic ring. For this compound, a predicted pKa value is approximately 8.80±0.40. This value reflects the electronic effects of both the chlorine atom and the vinyl group on the stability of the corresponding phenoxide ion.

Electron-withdrawing groups generally increase the acidity of phenols by stabilizing the negative charge of the phenoxide ion through inductive and/or resonance effects. unblog.frbaranlab.org The chlorine atom at the 3-position exerts an electron-withdrawing inductive effect (-I) due to its high electronegativity, which contributes to the stabilization of the phenoxide ion and thus increases the acidity compared to phenol (pKa ≈ 10). baranlab.org

The "ortho effect" can also play a role in the acidity of 2-substituted phenols. wikipedia.org This effect is a combination of steric and electronic factors that can influence the acidity in ways not solely predicted by simple inductive and resonance arguments. In the case of this compound, the proximity of the vinyl group to the hydroxyl group could lead to intramolecular interactions that affect the ease of deprotonation.

The acidity of the phenolic proton directly impacts the reactivity of the molecule. A lower pKa indicates a more readily formed phenoxide ion, which is a more potent nucleophile than the neutral phenol. This enhanced nucleophilicity is crucial for reactions such as ether and ester formations at the hydroxyl group.

| Compound | Predicted pKa |

|---|---|

| This compound | 8.80 ± 0.40 |

Role of Chlorine Substituent in Aromatic Ring Reactivity

The chlorine atom on the aromatic ring of this compound significantly influences the regioselectivity and rate of reactions involving the benzene (B151609) ring.

Electron-Withdrawing Effects and Aromatic Substitution Patterns

In electrophilic aromatic substitution reactions, the chlorine atom is considered a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles compared to benzene. wikipedia.org This deactivation stems from its strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic π-system. wikipedia.org

Despite being deactivating, the chlorine atom is an ortho, para-director. wikipedia.orgyoutube.com This directing effect is due to the ability of the chlorine atom to donate a lone pair of electrons through resonance (+R effect), which stabilizes the carbocation intermediate (the sigma complex or Wheland intermediate) formed during electrophilic attack at the ortho and para positions. organicchemistrytutor.com The resonance structures show that the positive charge can be delocalized onto the chlorine atom, providing additional stability.

For this compound, the directing effects of the hydroxyl, chloro, and vinyl groups must be considered collectively. The hydroxyl group is a powerful activating and ortho, para-directing group. The vinyl group is generally considered a weakly activating and ortho, para-directing group. The chlorine atom, as mentioned, is a deactivating ortho, para-director. The interplay of these directing effects will determine the preferred positions for electrophilic attack. Given the strong activating nature of the hydroxyl group, electrophilic substitution is most likely to occur at the positions ortho and para to it (positions 4 and 6). The chlorine at position 3 will further influence the regioselectivity, potentially favoring the 4-position due to a combination of electronic and steric factors.

Halogen-Directed Functionalizations

The presence of the chlorine atom opens up possibilities for specific functionalization reactions that are not possible with an unsubstituted phenol. One such class of reactions is directed ortho-metalation (DoM). wikipedia.orgchem-station.com In DoM, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While the hydroxyl group itself can act as a directing group (after deprotonation), the chlorine atom can also influence the regioselectivity of metalation.

Another relevant transformation is the "halogen dance" reaction. wikipedia.orgresearchgate.neteurekaselect.com This is a base-induced migration of a halogen atom on an aromatic ring. While less common for chloroarenes compared to bromo- and iodoarenes, under specific conditions, the chlorine atom could potentially migrate to a different position on the ring, leading to isomeric products. researchgate.net Such reactions are driven by the formation of a more stable arylmetal intermediate.

These halogen-specific reactions provide synthetic routes to introduce a variety of functional groups at positions that might be difficult to access through conventional electrophilic aromatic substitution.

Combined Reactivity Studies: Interplay of Functional Groups

The reactivity of this compound is not simply the sum of its individual functional groups but is a result of their synergistic and sometimes competing interactions.

Vinylogous Reactivity and Extended Conjugation Systems

The vinyl group in the ortho position to the hydroxyl group creates an extended conjugated system. This conjugation allows for "vinylogous" reactivity, where the electronic effects of the hydroxyl group are transmitted through the vinyl group to its terminal carbon. The phenoxide ion, being a strong electron-donating group, can push electron density through the conjugated system, making the β-carbon of the vinyl group nucleophilic. This allows for reactions to occur at this remote position, a concept central to vinylogy.

Concerted Mechanisms in Transformations

The conjugated diene-like system present in the ortho-vinylphenol moiety can participate in pericyclic reactions, which proceed through concerted mechanisms. msu.eduebsco.com A key example is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.orgyoutube.comorganic-chemistry.org In this context, the vinylphenol could potentially act as the diene component, reacting with a suitable dienophile. The feasibility of such a reaction would depend on the ability of the molecule to adopt the necessary s-cis conformation and the electronic nature of the dienophile. The presence of the chlorine atom and the hydroxyl group would influence the electron density of the diene system and thus its reactivity in cycloaddition reactions.

Tandem reactions, where multiple bond-forming events occur in a single pot, can also be envisaged for a molecule with the functionality of this compound. nih.govresearchgate.netmdpi.com For instance, a reaction could be initiated at one functional group, leading to an intermediate that then undergoes a subsequent intramolecular reaction involving another part of the molecule.

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Agrochemical Intermediates

3-Chloro-2-vinylphenol and its derivatives are recognized as important precursors for agrochemical active compounds. google.com The compound serves as a key starting material for synthesizing more complex molecules that form the backbone of modern crop protection agents. google.comgoogle.com Its chemical structure allows for sequential, controlled reactions, enabling chemists to build the intricate molecular frameworks required for targeted biological activity in the agricultural sector. google.com

A particularly notable application of this compound is in the creation of potent fungicides. google.com Derivatives of this compound are valuable precursors to active fungicidal ingredients. google.comgoogle.com For instance, 3-chloro-2-vinylphenyl-methanesulfonate, a direct derivative, is a key intermediate in the synthesis of certain fungicides. google.comgoogle.com The synthesis typically involves the reaction of this compound with an aryl or alkylsulfonyl chloride to produce 3-chloro-2-vinylphenylsulfonate derivatives, which are then further elaborated into the final fungicidal products. google.comgoogle.com

| Derivative Name | Chemical Class | Application | Source |

|---|---|---|---|

| 3-Chloro-2-vinylphenyl-methanesulfonate | Sulfonate Ester | Precursor for fungicidal active ingredients | google.comgoogle.com |

| 3-Chloro-2-vinylphenylsulfonates | Sulfonate Ester | General intermediates for agrochemicals | google.comgoogle.com |

Intermediate in Pharmaceutical and Medicinal Chemistry Research

In addition to its role in agrochemicals, this compound is an important intermediate in the preparation of pharmaceutical active compounds. google.com The presence of the chlorine atom is particularly significant, as chlorinated compounds are integral to a large number of FDA-approved drugs, highlighting the importance of chlorinated precursors in drug discovery.

While direct applications are notable, the related, non-chlorinated compound, 3-vinylphenol (B127234), serves as a crucial intermediate in the synthesis of several well-known pharmaceutical drugs. This highlights the utility of the vinylphenol scaffold in medicinal chemistry. For example, 3-vinylphenol is a key precursor in the synthesis of Norfenefrine, an adrenergic agent. rsc.org Further chemical modifications of Norfenefrine lead to the production of Rac-Phenylephrine and Etilefrine. rsc.org The anti-inflammatory drug Fenoprofene is also synthesized through a multi-step process that utilizes 3-vinylphenol, demonstrating the scaffold's versatility in creating diverse bioactive molecules. rsc.org

| Pharmaceutical Compound | Therapeutic Class | Synthetic Intermediate | Source |

|---|---|---|---|

| Norfenefrine | Adrenergic Agent | 3-Vinylphenol | rsc.org |

| Rac-Phenylephrine | Decongestant | 3-Vinylphenol (via Norfenefrine) | rsc.org |

| Etilefrine | Antihypotensive | 3-Vinylphenol (via Norfenefrine) | rsc.org |

| Fenoprofene | Non-steroidal Anti-inflammatory Drug (NSAID) | 3-Vinylphenol | rsc.org |

Building Block for Polymer Science and Material Research (e.g., related vinylphenols for thermoplastics and thermosets)

The vinyl group in vinylphenols makes them excellent monomers for polymerization reactions. Related compounds like 2-Methoxy-4-vinylphenol serve as precursors for both thermoplastics and thermoset polymers. mdpi.com These bio-based monomers can be functionalized and then polymerized through methods like solution and emulsion polymerization to create a variety of homo- and copolymers. mdpi.com The resulting polymers have a wide range of thermal properties, making them suitable for diverse material applications. mdpi.comresearchgate.net Furthermore, vinylphenol-based monomers can be used to create divinylbenzene-like structures which, when cured with crosslinkers, produce thermosetting films. mdpi.com

| Polymer Type | Monomer Precursor Example | Key Features | Source |

|---|---|---|---|

| Thermoplastics | 2-Methoxy-4-vinylphenol (MVP) | Can be synthesized via solution and emulsion polymerization; wide range of thermal properties. | mdpi.comresearchgate.net |

| Thermosets | MVP-derived divinylbenzene-like monomers | Thermally crosslinked with thiol-bearing reagents to form thermosetting films. | mdpi.comresearchgate.net |

Contributions to Complex Molecular Architecture Construction

The construction of complex molecular architectures is a central goal of organic synthesis. This compound contributes significantly to this endeavor due to its distinct reactive sites. The hydroxyl (phenol) group can be transformed into esters or ethers, the vinyl group can undergo a variety of addition and polymerization reactions, and the chloro group can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions. This orthogonal reactivity allows chemists to selectively modify different parts of the molecule in a stepwise fashion. This is essential for building large, intricate structures like those found in modern pharmaceuticals and agrochemicals. google.comgoogle.com The ability to use this compound in multi-component reactions further enhances its utility, enabling the efficient and rapid assembly of complex heterocyclic structures from simpler building blocks. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for investigating the electronic properties and reactivity of organic molecules.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding for 3-Chloro-2-vinylphenol would involve calculating molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and atomic charges. This analysis would reveal how the chloro and vinyl substituents influence the electronic properties of the phenol (B47542) ring, affecting its reactivity and intermolecular interactions. While DFT has been used to study the electronic properties of other substituted phenols and related compounds, specific published data for this compound is not available.

Reaction Mechanism Predictions and Energetic Profiles

Computational studies can predict the pathways and energy barriers for chemical reactions. For this compound, this could include studying its synthesis, polymerization, or degradation mechanisms. Such studies typically involve locating transition states and calculating activation energies to build a complete energetic profile of a reaction. While reaction mechanisms for the functionalization of various phenols have been investigated computationally, specific mechanistic studies and energetic profiles for reactions involving this compound are not documented in the available literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational changes and interactions with other molecules, such as solvents or biological macromolecules.

Conformational Analysis and Intermolecular Interactions

The vinyl and hydroxyl groups of this compound can rotate, leading to different spatial arrangements or conformers. Conformational analysis would identify the most stable conformers and the energy barriers between them. Furthermore, MD simulations could model how this compound interacts with other molecules through hydrogen bonding and other non-covalent forces. While MD simulations have been applied to other vinyl polymers, specific studies on the conformational landscape and intermolecular interactions of this compound are not present in the surveyed literature.

Spectroscopic Property Predictions

Computational methods are highly effective in predicting various types of spectra, which can aid in the interpretation of experimental data. For phenol derivatives, the prediction of vibrational spectra (Infrared and Raman) is a common application. These calculations can help assign specific vibrational modes to observed spectral peaks. Although theoretical calculations of vibrational spectra have been performed for many substituted phenols, a specific computational prediction and analysis for this compound is not available.

Ligand Design and Catalyst Optimization through Computational Methods

The principles of computational chemistry are fundamental to modern drug discovery and catalyst development. Phenolic compounds are common scaffolds in both areas.

Computational tools are used to design ligands that can bind to specific biological targets or to optimize catalysts for desired chemical transformations. researchgate.net This involves modeling interactions between the molecule and a protein's active site or a metal center. nih.govrsc.org While phenol derivatives are often studied in the context of ligand and catalyst design, the application of these computational methods specifically using this compound as a subject is not detailed in the scientific literature.

Analytical Chemistry Approaches for Structural Elucidation and Quantification

Advanced Chromatographic Techniques

Chromatographic methods are essential for separating 3-Chloro-2-vinylphenol from starting materials, byproducts, and impurities, enabling both qualitative identification and quantitative assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive method for assessing the purity of this compound and for monitoring the progress of its synthesis. The technique combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical synthesis, such as the preparation of this compound from 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane, GC analysis is instrumental in determining the reaction's endpoint. google.com Samples are withdrawn from the reaction vessel at timed intervals and analyzed to track the disappearance of the starting material and the appearance of the product peak. A reaction is deemed complete when GC analysis detects no remaining starting material. google.com

For purity assessment, a diluted sample of the final product is injected into the GC. A pure sample will yield a single, sharp peak at a characteristic retention time. The eluent from the column is then passed into the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum displays a molecular ion peak corresponding to the compound's molecular weight (154.59 g/mol ) and a unique fragmentation pattern that serves as a chemical fingerprint, confirming the identity of this compound. nih.govchemscene.com

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing reaction mixtures containing this compound, particularly when dealing with compounds that are non-volatile or thermally sensitive. It is adept at separating components with differing polarities.

A common approach for analyzing chlorophenols involves Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nkust.edu.twscirp.org For a reaction mixture in the synthesis of this compound, a gradient elution method, typically with a mobile phase consisting of acetonitrile (B52724) and water, would be effective. This setup can separate the relatively nonpolar starting materials from the more polar this compound product and any polar byproducts.

A UV detector is commonly paired with HPLC for the analysis of phenolic compounds, as the aromatic ring is a strong chromophore. scirp.org By monitoring the elution profile at a specific wavelength (e.g., 280 nm), the presence and relative concentrations of each component in the reaction mixture can be determined, providing valuable data for reaction optimization and yield calculation. scirp.org

Spectroscopic Characterization Methods for Structural Confirmation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR for derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the compound's structure.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The phenolic hydroxyl (-OH) proton would likely appear as a broad singlet. The three protons on the aromatic ring would produce complex multiplets in the aromatic region, with their specific shifts influenced by the electron-withdrawing chlorine and the electron-donating hydroxyl and vinyl groups. The three protons of the vinyl group would exhibit a characteristic pattern of multiplets due to spin-spin coupling.

¹³C-NMR: The carbon NMR spectrum would display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents (-Cl, -OH, -CH=CH₂), while the two vinyl carbons would have characteristic shifts in the olefinic region of the spectrum.

| Type | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H-NMR | Phenolic -OH | 4.5 - 7.0 | Broad Singlet (s) |

| Aromatic C-H | 6.8 - 7.5 | Multiplet (m) | |

| Vinyl -CH= | 6.5 - 7.0 | Doublet of Doublets (dd) | |

| Vinyl =CH₂ | 5.0 - 6.0 | Doublet of Doublets (dd) | |

| ¹³C-NMR | Aromatic C-O | 150 - 158 | - |

| Aromatic/Vinyl C | 115 - 140 | - | |

| Aromatic C-Cl | 125 - 135 | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl, vinyl, and chloro-aromatic moieties.

Key expected vibrational modes include a broad O-H stretching band for the hydroxyl group, C-H stretching bands for the aromatic and vinyl groups, and characteristic C=C stretching absorptions for both the aromatic ring and the vinyl double bond. Additionally, a C-Cl stretching vibration would be expected in the fingerprint region of the spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 (broad) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Vinyl | 3010 - 3095 |

| C=C Stretch | Vinyl | 1620 - 1650 |

| C=C Stretch | Aromatic | 1500 - 1600 |

| C-O Stretch | Phenolic C-O | 1200 - 1260 |

| C-Cl Stretch | Aromatic C-Cl | 600 - 800 |

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The technique is particularly useful for analyzing compounds with chromophores, such as conjugated π-electron systems. The structure of this compound contains a vinyl group in conjugation with the phenyl ring, which constitutes a significant chromophore.

This conjugated system allows for π → π* electronic transitions upon absorption of UV radiation. For comparison, the parent compound phenol (B47542) exhibits a maximum absorbance (λmax) at approximately 270-275 nm. docbrown.inforesearchgate.net The presence of the vinyl group extends the conjugation, which is expected to cause a bathochromic (red) shift, moving the λmax to a longer wavelength compared to phenol. The chlorine atom, acting as an auxochrome, would also slightly modify the absorption profile. Therefore, the λmax for this compound is predicted to be slightly above 275 nm.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are pivotal in the unambiguous identification and structural elucidation of chemical compounds. High-resolution mass spectrometry, in particular, offers a level of precision that is indispensable for distinguishing between molecules with very similar masses.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique utilized for the precise mass determination of molecules, including this compound. measurlabs.com Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can ascertain the mass of a compound to several decimal places. youtube.com This high level of accuracy enables the determination of the elemental composition of a molecule with a high degree of confidence. measurlabs.comresearchgate.net

The primary advantage of HRMS in the analysis of a compound like this compound is its ability to distinguish it from other compounds that may have the same nominal mass but different elemental formulas. measurlabs.com By providing a highly accurate mass measurement, HRMS greatly reduces the number of potential chemical formulas for an unknown compound, thereby facilitating its identification. researchgate.netresearchgate.net

Several types of mass analyzers are commonly employed in HRMS instrumentation, including Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR). researchgate.netresearchgate.net These instruments can achieve mass resolutions high enough to resolve compounds with very small mass differences. measurlabs.com The data generated by HRMS, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), provides comprehensive information for the structural elucidation and confirmation of this compound in various samples. measurlabs.com

The table below illustrates the theoretical exact masses of this compound and a potential isomer, 4-chloro-3-vinylphenol, highlighting the capability of HRMS to differentiate between them based on subtle mass differences that would be indistinguishable by low-resolution mass spectrometry.

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

| This compound | C₈H₇ClO | 154.0213 |

| 4-Chloro-3-vinylphenol | C₈H₇ClO | 154.0213 |

Note: In this specific case of constitutional isomers, the exact masses are identical. HRMS would need to be coupled with a separation technique like gas chromatography and utilize fragmentation patterns to differentiate them.

Sample Preparation Methodologies in Complex Matrices (e.g., for related chlorophenols)

The accurate quantification of chlorophenols, including this compound, in complex matrices such as environmental and biological samples, necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte of interest. researchgate.net A variety of techniques have been developed and refined for this purpose.

Commonly employed methods for the extraction and pre-concentration of chlorophenols from diverse sample types include:

Liquid-Liquid Extraction (LLE): This traditional technique involves the partitioning of the analyte between two immiscible liquid phases. chromatographyonline.com For chlorophenols in aqueous samples like wastewater, LLE can be used to extract the target compounds into an organic solvent. chromatographyonline.com Modifications such as salting-out assisted LLE (SALLE) can enhance the extraction efficiency. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a widely used method for the pre-concentration and purification of chlorophenols from liquid samples. researchgate.net The sample is passed through a solid sorbent material, which retains the analytes. The interfering components are washed away, and the chlorophenols are then eluted with a suitable solvent. For instance, an ENVI-18 solid-phase cartridge has been shown to be effective for extracting various chlorophenols from water samples, with recoveries ranging from 81.98% to 103.75%.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample. researchgate.net It is particularly useful for on-site sampling and can be applied to both liquid and headspace analysis. chromatographyonline.com

Derivatization: To improve the chromatographic behavior and detection sensitivity of chlorophenols, especially in gas chromatography, a derivatization step is often necessary. researchgate.net This process chemically modifies the phenol group to make the compound more volatile and amenable to GC analysis. For example, pentafluorobenzyl bromide can be used to create derivatives of phenols that are highly sensitive to electron capture detection.

The choice of sample preparation method depends on several factors, including the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical technique to be used. The following table summarizes the applicability and general principles of these common techniques for chlorophenol analysis.

| Technique | Principle | Common Applications | Advantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids based on relative solubility. chromatographyonline.com | Extraction of chlorophenols from wastewater. chromatographyonline.com | Simple and cost-effective. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the sample matrix passes through; analyte is then eluted. | Pre-concentration and cleanup of chlorophenols in water samples. | High recovery rates and good reproducibility. |

| Solid-Phase Microextraction (SPME) | Extraction and concentration of analytes onto a coated fiber. researchgate.net | On-site sampling of volatile and semi-volatile organic compounds. chromatographyonline.com | Solvent-free, portable, and suitable for trace analysis. chromatographyonline.com |

| Derivatization | Chemical modification of the analyte to improve its analytical properties. | Enhancing the volatility and detectability of chlorophenols for GC analysis. researchgate.net | Improved chromatographic performance and sensitivity. researchgate.net |

Biocatalytic and Enzymatic Transformations

Enzymatic Routes for Vinylphenol Derivatives (e.g., hydration of vinylphenols)

Enzymes are utilized in multi-step cascade reactions to synthesize vinylphenols and their derivatives from readily available precursors. These enzymatic routes can avoid the isolation of unstable intermediates like vinylphenols, which are prone to polymerization. nih.gov

A significant advancement in the synthesis of chiral benzylic alcohols is the development of one-pot multienzyme cascades that proceed via a vinylphenol intermediate. nih.gov One such system converts substituted coumaric acids into the corresponding chiral alcohols. This cascade avoids the need to handle the often unstable vinylphenol intermediates. nih.gov

The process can begin with a substituted phenol (B47542), which is first vinylated and then hydrated in a multi-enzyme, one-pot reaction. A four-enzyme cascade can be employed, starting from a substituted phenol like 2-chlorophenol (B165306). nih.gov This cascade involves:

Tyrosine Phenol Lyase (TPL): Catalyzes the coupling of the phenol with pyruvate (B1213749) and ammonia (B1221849) to form a tyrosine derivative. nih.gov

Tyrosine Ammonia Lyase (TAL): Eliminates the amino group from the tyrosine derivative to yield a substituted coumaric acid. nih.gov

Ferulic Acid Decarboxylase (FDC): Decarboxylates the coumaric acid to form the corresponding hydroxystyrene (B8347415) (vinylphenol). nih.gov

Vinylphenol Hydratase (VPH): Adds water across the vinyl group to produce the chiral benzylic alcohol. nih.gov

A time-course study of this cascade starting with 3-chlorocoumaric acid demonstrated rapid conversion, with the coumaric acid being fully consumed within 17 minutes and achieving 94% conversion to the final enantiomerically pure benzylic alcohol product after 2 hours. nih.gov

Table 1: Multi-Enzyme Cascade for Hydroxyethyl Functionalization

| Step | Enzyme | Substrate | Product |

| 1 | Tyrosine Phenol Lyase (TPL) | Phenol + Pyruvate + NH₃ | Tyrosine derivative |

| 2 | Tyrosine Ammonia Lyase (TAL) | Tyrosine derivative | Coumaric acid derivative |

| 3 | Ferulic Acid Decarboxylase (FDC) | Coumaric acid derivative | Vinylphenol derivative |

| 4 | Vinylphenol Hydratase (VPH) | Vinylphenol derivative | Chiral benzylic alcohol |

This interactive table summarizes the key enzymatic steps in the cascade reaction for the functionalization of phenols.

The enzymatic hydration of the vinyl group is a key step that can be performed with high stereoselectivity. Engineered variants of ferulic acid decarboxylase (FDC) have been developed that function as vinylphenol hydratases, catalyzing the (S)-selective addition of water to the double bond of various vinylphenols. nih.gov

These engineered enzymes have shown high conversion rates and excellent stereoselectivities for a range of vinylphenols with different substituents on the aromatic ring. For instance, a chlorinated vinylphenol was shown to be well-tolerated, leading to the corresponding (S)-alcohol with high enantiomeric excess (ee). nih.gov In a time study using 2-chlorophenol as the initial substrate in the four-enzyme cascade, the final benzylic alcohol product reached 75% conversion after 24 hours with an ee of 87%. nih.gov The stereoselectivity of these enzymatic reactions is a significant advantage, providing access to chiral building blocks that are challenging to synthesize using conventional chemical methods. nih.govrsc.org

Table 2: Stereoselective Hydration of Substituted Vinylphenols

| Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

| 2-Chlorovinylphenol | High | >97 | S |

| 2-Fluorovinylphenol | High | >98 | S |

| 2-Bromovinylphenol | High | >97 | S |

| 2-Nitrovinylphenol | Low | >99 | S |

This interactive table presents the results of the stereoselective enzymatic hydration for various halogenated and substituted vinylphenols, based on data from engineered hydratase variants. nih.gov

Microorganism-Mediated Transformations

Whole-cell biocatalysis using microorganisms is a powerful strategy for producing vinylphenols from renewable resources like lignin (B12514952). nih.govrsc.org Hydroxycinnamic acids, such as p-coumaric acid, can be extracted from grassy biomass and converted to 4-vinylphenol (B1222589) by recombinant bacteria expressing a phenolic acid decarboxylase (PAD). nih.gov

Different bacterial hosts have been evaluated for this transformation, including Corynebacterium glutamicum, Escherichia coli, and Bacillus subtilis. nih.gov C. glutamicum has demonstrated high tolerance to the substrate and product, achieving significant titers of 4-vinylphenol. nih.gov In batch cultures with an organic overlay (undecanol) to continuously extract the product and alleviate toxicity, C. glutamicum produced up to 187 g/L of 4-vinylphenol from pure p-coumaric acid with a 90% yield. nih.gov When using p-coumaric acid extracted from lignin, the same strain produced 17 g/L of 4-vinylphenol. nih.gov

The use of microorganisms in this context is part of a broader strategy for lignin valorization, aiming to convert this abundant aromatic biopolymer into valuable chemicals. rsc.org However, the vinyl phenol derivatives produced can be toxic to many microorganisms, particularly Gram-negative bacteria that lack PAD activity. nih.govresearchgate.net

Table 3: Performance of Recombinant Bacterial Strains in 4-Vinylphenol (4VP) Production

| Microbial Host | Substrate | Titer (g/L) | Yield (%) |

| Corynebacterium glutamicum | Pure p-Coumaric Acid | 187 | 90 |

| Corynebacterium glutamicum | Lignin-extracted p-Coumaric Acid | 17 | 73 |

| Escherichia coli | Pure p-Coumaric Acid | N/A | N/A |

| Bacillus subtilis | Pure p-Coumaric Acid | N/A | N/A |

This interactive table compares the production of 4-vinylphenol by different microbial hosts, highlighting the performance of C. glutamicum. nih.gov

Enzyme Engineering and Optimization for 3-Chloro-2-vinylphenol Transformations

Standard enzymes often require optimization to efficiently catalyze non-natural reactions or accept modified substrates. Enzyme engineering, through rational design or directed evolution, is crucial for developing biocatalysts tailored for specific transformations. bohrium.com

In the context of vinylphenol hydration, ferulic acid decarboxylase (FDC) from Enterobacter sp. was rationally engineered to enhance its promiscuous hydratase activity. nih.gov The wild-type enzyme requires bicarbonate as a cofactor for the hydration reaction. By replacing a neutral valine residue (V46) in the active site with a carboxylate residue (glutamic acid or aspartic acid), researchers created variants (FDC_Es V46E and V46D) that no longer required bicarbonate. nih.gov This modification introduced a catalytic base for the activation of water, significantly improving the hydration of 4-vinylphenols. nih.gov These engineered hydratases were effective on various substituted vinylphenols, including those with chloro, fluoro, and bromo substituents at the 2-position, demonstrating the potential of enzyme engineering to create catalysts for transformations relevant to compounds like this compound. nih.gov

Advanced Derivatives and Functionalization Strategies

Synthesis of 3-Chloro-2-vinylphenylsulfonate Derivatives

A significant derivatization of 3-chloro-2-vinylphenol involves the conversion of its hydroxyl group into a sulfonate ester. These sulfonate derivatives, particularly 3-chloro-2-vinylphenyl methanesulfonate (B1217627), are valuable precursors for active fungicidal ingredients. google.comgoogle.com The synthesis is typically achieved through the reaction of this compound with an appropriate alkyl or aryl sulfonyl chloride in the presence of a base. google.comgoogle.com

A representative laboratory-scale synthesis involves dissolving 3-chloro-2-(1-hydroxyethyl)phenol (B15332331) and methanesulfonyl chloride in a solvent like methyl-tert-butylether. google.com A base, such as triethylamine (B128534), is then added slowly at a controlled temperature (e.g., 0°C). google.com The reaction mixture is stirred for several hours, followed by an aqueous workup to isolate the crude product. google.com Purification via crystallization yields the final 3-chloro-2-vinylphenyl methanesulfonate product. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 3-chloro-2-(1-hydroxyethyl)phenol | Methanesulfonyl chloride | Triethylamine | Methyl-tert-butylether | 76% | google.com |

Functionalization at the Vinyl Moiety (e.g., difunctionalization)

The vinyl group of this compound is a key site for introducing further molecular complexity. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. The Heck reaction, for instance, facilitates the coupling of vinyl compounds with aryl or vinyl halides, enabling the formation of substituted alkenes. organic-chemistry.orgwikipedia.org This reaction typically involves a palladium catalyst, a base, and phosphine (B1218219) ligands. wikipedia.org While specific examples utilizing this compound as the substrate are not detailed in the provided research, this methodology represents a standard and effective strategy for its vinyl group functionalization.

Another advanced strategy is the palladium-catalyzed hydrofunctionalization of vinyl phenols. nih.govnih.gov This type of reaction can introduce a variety of functional groups across the double bond. For example, a hydroheteroarylation reaction allows for the addition of heteroaromatics like indoles and pyrroles to the vinyl group, using an alkyl chloride as a hydride source. nih.gov This process is proposed to proceed through the formation of a palladium-hydride intermediate which then adds to the vinyl group, ultimately leading to complex, biologically relevant scaffolds. nih.gov

Functionalization at the Phenol (B47542) Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization. Beyond the synthesis of sulfonates described previously, this group can undergo a variety of classical and modern chemical transformations.

Etherification: The synthesis of vinyl ethers can be accomplished via palladium-catalyzed transetherification. This reaction involves treating an alcohol with a vinyl ether, such as ethyl vinyl ether, in the presence of a palladium acetate (B1210297) catalyst and a ligand like 1,10-phenanthroline. academie-sciences.fracademie-sciences.fr This method could be applied to this compound to produce the corresponding vinyl ether derivative, offering an alternative way to protect or modify the hydroxyl functionality.

Esterification: The phenol can be converted to various esters through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). For instance, vinyl ester resins can be prepared by reacting phenolic compounds with unsaturated carboxylic acids like acrylic or methacrylic acid in the presence of a strong acid catalyst. justia.com This reaction creates a polymerizable moiety, fundamentally altering the compound's properties and potential applications.

Derivatization for Specific Research Applications (e.g., labeled compounds for mechanistic studies)

For in-depth biological and environmental studies, such as absorption, distribution, metabolism, and excretion (ADME) studies, isotopically labeled compounds are indispensable tools. uchicago.edu Advanced synthetic methods allow for the site-specific incorporation of isotopes like carbon-13 (¹³C) or carbon-14 (B1195169) (¹⁴C) into the core structure of phenols.

One such strategy involves a formal [5+1] cyclization. uchicago.educhemrxiv.org In this approach, a custom-synthesized 1,5-dibromo-1,4-pentadiene precursor undergoes a lithium-halogen exchange. uchicago.educhemrxiv.org The resulting organolithium species is then treated with an isotopically labeled carbonate ester (e.g., [carbonyl-¹³C]dibenzyl carbonate) to construct the phenol ring with the isotope incorporated at the ipso-carbon (the carbon atom bonded to the hydroxyl group). uchicago.educhemrxiv.org This "core-labeling" approach provides a powerful way to create tracers for mechanistic studies that would be directly applicable to this compound. uchicago.edu

| Isotope | Labeling Precursor | General Method | Application | Reference |

|---|---|---|---|---|

| ¹³C | [¹³C]Carbonate esters | [5+1] Cyclization | NMR spectroscopy, Mass spectrometry internal standards | uchicago.edu |

| ¹⁴C | Ba[¹⁴C]O₃ or Na₂[¹⁴C]O₃ derived synthons | [5+1] Cyclization | ADME studies, Radiotracers | chemrxiv.org |

| ¹¹C | [¹¹C]CO₂ | [5+1] Cyclization | Positron Emission Tomography (PET) imaging | uchicago.edu |

Design and Synthesis of Analogs with Modified Substitution Patterns

Creating analogs of this compound with different substitution patterns on the aromatic ring or modifications to the vinyl group is essential for structure-activity relationship (SAR) studies. Synthetic strategies can be adapted to produce a library of related compounds.

Ring Substitution: Analogs with different halogen substituents (e.g., fluoro, bromo) or additional groups on the aromatic ring can be synthesized by starting with appropriately substituted precursors. For example, multi-fluorinated phenol compounds can be synthesized under elevated temperature and pressure from fluorinated precursors. google.com Similarly, thermal condensation of halobenzylmalonic esters with phenol can produce substituted coumarins, which can then be hydrolyzed to yield substituted propiophenones, demonstrating routes to varied ring functionalization. researchgate.net

Vinyl Group Modification: The vinyl group can be replaced with other functionalities. For instance, methods for synthesizing vinyl fluorides and bromides from various precursors are well-established. organic-chemistry.orgorganic-chemistry.org These halogenated vinyl analogs could serve as important intermediates for further cross-coupling reactions, expanding the range of accessible derivatives.

By employing these varied synthetic strategies, researchers can generate a wide array of this compound derivatives and analogs, enabling detailed investigation into their chemical and biological properties.

Q & A

Q. What strategies mitigate non-target toxicity when using this compound as a synthetic intermediate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。